molecular formula C16H18N2O4S B12159359 2-(3-acetyl-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

2-(3-acetyl-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B12159359
M. Wt: 334.4 g/mol
InChI Key: RMIBWGAEHPAEDR-UHFFFAOYSA-N
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Description

2-(3-acetyl-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound that features both indole and tetrahydrothiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Formation of the Tetrahydrothiophene Moiety: The tetrahydrothiophene ring can be synthesized through the reaction of a dithiol with an alkene under basic conditions.

    Coupling Reaction: The final step involves coupling the acetylated indole with the tetrahydrothiophene derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(3-acetyl-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the indole nitrogen, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

2-(3-acetyl-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.

    Biology: It is used in biological studies to investigate its effects on cellular pathways and its potential as a therapeutic agent.

    Material Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a key role in inflammation and cancer.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-acetyl-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-2-yl)acetamide
  • 2-(3-acetyl-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-4-yl)acetamide

Uniqueness

2-(3-acetyl-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is unique due to its specific substitution pattern on the tetrahydrothiophene ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

2-(3-acetylindol-1-yl)-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C16H18N2O4S/c1-11(19)14-8-18(15-5-3-2-4-13(14)15)9-16(20)17-12-6-7-23(21,22)10-12/h2-5,8,12H,6-7,9-10H2,1H3,(H,17,20)

InChI Key

RMIBWGAEHPAEDR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

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